molecular formula C26H44N2O2 B12654599 1-(4-Dodecylphenyl)octane-1,2-dione dioxime CAS No. 94030-73-6

1-(4-Dodecylphenyl)octane-1,2-dione dioxime

Cat. No.: B12654599
CAS No.: 94030-73-6
M. Wt: 416.6 g/mol
InChI Key: IPFUNASTQOWBGI-NBHCHVEOSA-N
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Description

1-(4-Dodecylphenyl)octane-1,2-dione dioxime is an organic compound with the molecular formula C26H44N2O2. It is known for its unique chemical structure, which includes a dioxime functional group attached to an octane backbone with a dodecylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Dodecylphenyl)octane-1,2-dione dioxime typically involves the reaction of 1-(4-Dodecylphenyl)octane-1,2-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the dioxime derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Dodecylphenyl)octane-1,2-dione dioxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Dodecylphenyl)octane-1,2-dione dioxime has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Dodecylphenyl)octane-1,2-dione dioxime involves its interaction with specific molecular targets and pathways. The dioxime group can chelate metal ions, making it useful in coordination chemistry. Additionally, its hydrophobic dodecylphenyl group allows it to interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Dodecylphenyl)octane-1,2-dione dioxime is unique due to its dual oxime groups, which enhance its chelating ability and reactivity in various chemical reactions. This makes it a valuable compound in coordination chemistry and organic synthesis .

Properties

CAS No.

94030-73-6

Molecular Formula

C26H44N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

(NE)-N-[(1E)-1-(4-dodecylphenyl)-1-hydroxyiminooctan-2-ylidene]hydroxylamine

InChI

InChI=1S/C26H44N2O2/c1-3-5-7-9-10-11-12-13-14-15-17-23-19-21-24(22-20-23)26(28-30)25(27-29)18-16-8-6-4-2/h19-22,29-30H,3-18H2,1-2H3/b27-25+,28-26+

InChI Key

IPFUNASTQOWBGI-NBHCHVEOSA-N

Isomeric SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)/C(=N\O)/C(=N/O)/CCCCCC

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=NO)C(=NO)CCCCCC

Origin of Product

United States

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